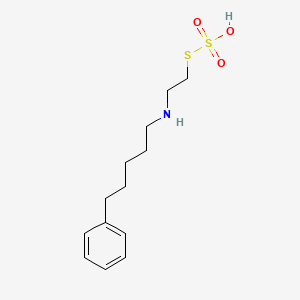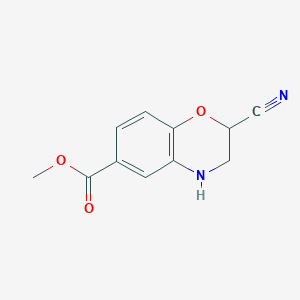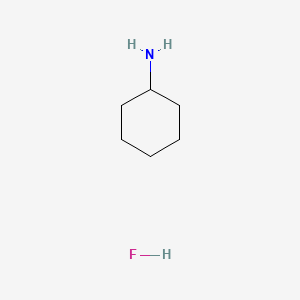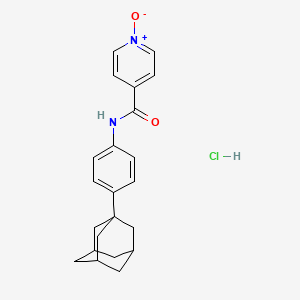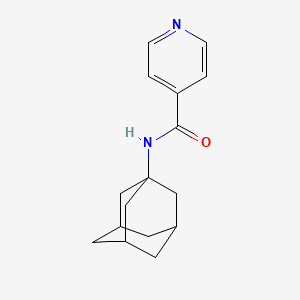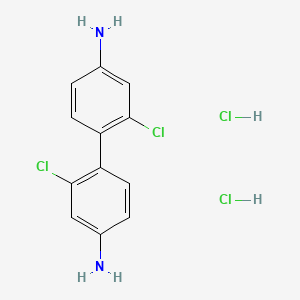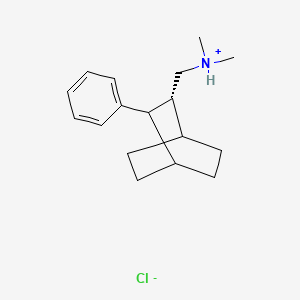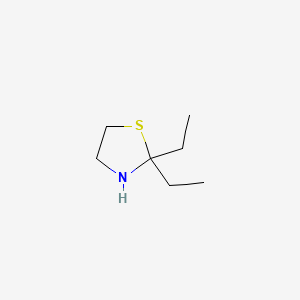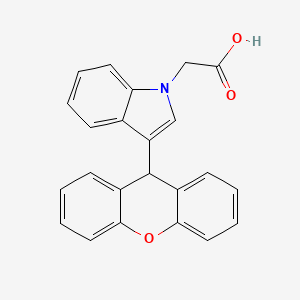
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- is a synthetic compound that combines the structural features of indole and xanthene Indole derivatives are known for their significant biological activities, while xanthene derivatives are widely used in various applications, including dyes and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- typically involves the following steps:
Starting Materials: The synthesis begins with indole and xanthene derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions using a suitable solvent such as 1-propanol.
Cyclization: The cyclization reaction proceeds to form the desired indole-xanthene compound with a yield of approximately 40-50%.
Analyse Chemischer Reaktionen
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be investigated for similar activities.
Industry: The xanthene moiety makes it useful in the development of dyes and fluorescent markers.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes and receptors due to the presence of the indole ring, which is known to bind to multiple biological targets.
Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- can be compared with other similar compounds:
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different biological activities.
Xanthene derivatives: Used in dyes and pharmaceuticals, but lacking the indole moiety.
Other Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-butyric acid have different functional groups and applications.
The uniqueness of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- lies in its combination of indole and xanthene structures, providing a versatile platform for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
53924-18-8 |
|---|---|
Molekularformel |
C23H17NO3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[3-(9H-xanthen-9-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H17NO3/c25-22(26)14-24-13-18(15-7-1-4-10-19(15)24)23-16-8-2-5-11-20(16)27-21-12-6-3-9-17(21)23/h1-13,23H,14H2,(H,25,26) |
InChI-Schlüssel |
ULQLJGAKYMDNPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CN(C5=CC=CC=C54)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
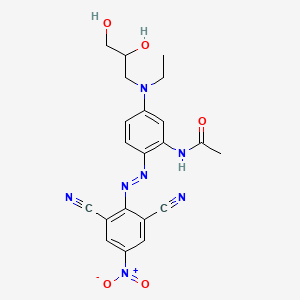
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
